molecular formula C11H20O4 B13730277 2,2-Dimethyl-1,3-dipropionoxypropane CAS No. 3711-13-5

2,2-Dimethyl-1,3-dipropionoxypropane

Cat. No.: B13730277
CAS No.: 3711-13-5
M. Wt: 216.27 g/mol
InChI Key: XVNRPMYATPUZQL-UHFFFAOYSA-N
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Description

Contextual Placement within Ester Chemistry and Alkyl Scaffolds

At its core, 2,2-Dimethyl-1,3-dipropionoxypropane is a diester, a class of organic compounds characterized by the presence of two ester functional groups. What sets it apart is the "2,2-dimethyl-1,3-propane" moiety, derived from neopentyl glycol. This neopentyl structure is a key determinant of the compound's properties, introducing significant steric hindrance around the ester linkages. This steric bulk shields the ester groups from hydrolytic attack, thereby enhancing the chemical stability of the molecule. wikipedia.org

The alkyl scaffold of this compound is also notable for its lack of β-hydrogens, a structural feature that imparts exceptional thermal and oxidative stability. This is a direct consequence of the quaternary carbon atom at the center of the neopentyl group. The absence of easily abstractable hydrogen atoms at the β-position inhibits common degradation pathways, making esters derived from neopentyl glycol highly desirable for applications requiring high-temperature performance.

Historical Development of Synthetic Approaches for Related Ester Derivatives

The synthesis of esters, in general, has a rich history, with the Fischer-Speier esterification, first reported in 1895, being a foundational method. orgoreview.com This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used technique. However, the synthesis of sterically hindered esters, such as this compound, has presented unique challenges that have driven the evolution of synthetic methodologies.

Early approaches often contended with slow reaction rates and the need for harsh conditions to overcome the steric hindrance of the neopentyl glycol. The direct esterification of neopentyl glycol with propionic acid typically requires a catalyst and elevated temperatures to achieve reasonable yields.

Over the years, research has focused on developing more efficient and milder catalytic systems. These include the use of solid acid catalysts, such as ion-exchange resins, which offer advantages in terms of catalyst separation and reusability. Kinetic studies have been instrumental in optimizing reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, to maximize the yield of the desired diester while minimizing the formation of the monoester intermediate and other byproducts.

More advanced methods for the synthesis of sterically hindered esters have also been explored, including the use of coupling reagents that activate the carboxylic acid, and enzymatic catalysis, which can offer high selectivity under mild conditions. While these methods are not always applied to the bulk production of this compound, they represent important developments in the broader field of ester synthesis.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound and related neopentyl glycol diesters is largely driven by the demand for high-performance and environmentally friendly materials. Key areas of investigation include their application as biodegradable lubricants, plasticizers, and as components in advanced polymer systems.

Biodegradable Lubricants: There is a significant research effort focused on developing bio-based and biodegradable lubricants to replace traditional mineral oil-based products. Neopentyl glycol esters, including the dipropionate, are attractive candidates due to their excellent thermal and oxidative stability, good lubricity, and inherent biodegradability. Research in this area often involves optimizing the synthesis process to use renewable feedstocks and evaluating the tribological performance of the resulting esters.

High-Performance Polymers: The unique stability of the neopentyl scaffold makes its diesters valuable components in the synthesis of polyesters and other polymers. wikipedia.org The incorporation of this compound can enhance the thermal stability, hydrolytic resistance, and weatherability of the final polymer. Emerging research explores the use of such esters in the development of high-performance coatings, resins, and biodegradable plastics. For instance, studies have investigated the synthesis of biodegradable copolymers containing neopentyl glycol succinate, highlighting the potential for these materials in applications where controlled degradation is desired. researchgate.net

Phase Change Materials (PCMs): An interesting and more recent area of investigation involves the use of neopentyl glycol itself as a solid-solid phase change material for thermal energy storage. While this research does not directly involve the dipropionate ester, it underscores the unique thermal properties of the neopentyl glycol backbone and may inspire future research into the phase change behavior of its derivatives. wikipedia.org

Detailed Research Findings

Recent academic studies have provided valuable quantitative data on the synthesis and properties of neopentyl glycol diesters, which are pertinent to understanding this compound.

A kinetic study on the esterification of neopentyl glycol with propionic acid revealed that the formation of the monoester is significantly faster than the subsequent esterification to the diester. This study also highlighted the occurrence of a disproportionation reaction where two molecules of the monoester react to form one molecule of the diester and one molecule of neopentyl glycol. The choice of catalyst was found to be crucial, with solid acid resins showing good activity and ease of separation.

Another area of active research is the development of neopentyl glycol diesters from renewable resources, such as palm oil. Studies have demonstrated the successful transesterification of palm oil methyl esters with neopentyl glycol to produce biodegradable lubricants and insulating oils. nih.gov These bio-based esters have shown promising properties, including high flash points and good viscosity indices, making them viable alternatives to petroleum-based products.

The table below summarizes some of the key physicochemical properties of neopentyl glycol, the parent alcohol of this compound, which are foundational to the properties of its ester derivatives.

PropertyValueReference
Molecular FormulaC5H12O2 wikipedia.org
Molar Mass104.15 g/mol
Melting Point124-130 °C fishersci.ca
Boiling Point208 °C wikipedia.org
Density1.06 g/cm³ (at 20 °C)
Solubility in WaterSoluble fishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3711-13-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(2,2-dimethyl-3-propanoyloxypropyl) propanoate

InChI

InChI=1S/C11H20O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-8H2,1-4H3

InChI Key

XVNRPMYATPUZQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)(C)COC(=O)CC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,2 Dimethyl 1,3 Dipropionoxypropane

Esterification Pathways from 2,2-Dimethyl-1,3-propanediol

The most direct and widely employed method for the synthesis of 2,2-Dimethyl-1,3-dipropionoxypropane is the esterification of 2,2-dimethyl-1,3-propanediol with propionic acid or its derivatives. This transformation can be achieved through several catalytic approaches, each with its own mechanistic nuances and process advantages.

Direct Catalytic Esterification Processes

Direct esterification involves the reaction of 2,2-dimethyl-1,3-propanediol with two equivalents of propionic acid, typically in the presence of an acid catalyst to accelerate the reaction rate. The process is a reversible equilibrium reaction, and thus, the removal of water is crucial to drive the reaction towards the formation of the diester.

The reaction proceeds in a stepwise manner, with the initial formation of the monoester, 2,2-dimethyl-3-hydroxypropyl propionate (B1217596), followed by the esterification of the remaining hydroxyl group to yield the desired this compound. Kinetic studies have revealed that the formation of the monoester is significantly faster than the subsequent formation of the diester. acs.org A competing disproportionation reaction, where the diester and unreacted diol can revert to form two molecules of the monoester, has also been observed. acs.org

Homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this transformation. acs.organalis.com.my For instance, the esterification of palm oil fatty acids with neopentyl glycol has been successfully carried out using 1% sulfuric acid at 145°C, yielding the corresponding diester. analis.com.my The mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.com

Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Dowex 50WX2 and Amberlyst 15), offer the advantages of easy separation and reusability. acs.orgpnu.ac.ir These catalysts have been shown to be effective in the esterification of neopentyl glycol with various carboxylic acids, including propionic acid. acs.org The use of an azeotroping agent like toluene (B28343) can aid in the continuous removal of water, further pushing the equilibrium towards the product. pnu.ac.ir

Table 1: Comparison of Catalysts for Direct Esterification of 2,2-Dimethyl-1,3-propanediol
CatalystCatalyst TypeKey FindingsReference
p-Toluenesulfonic acidHomogeneousEffective for esterification with various carboxylic acids, including propionic acid. acs.org acs.org
Sulfuric acidHomogeneousUsed for the synthesis of neopentyl glycol diesters from fatty acids. analis.com.my analis.com.my
Dowex 50WX2Heterogeneous (Gellular resin)Demonstrated catalytic activity in the esterification of neopentyl glycol. acs.org acs.org
Amberlyst 15Heterogeneous (Macroreticular resin)Compared with other catalysts for the esterification of neopentyl glycol. acs.org acs.org
Acidic ion exchange resin (polystyrenedivinylbenzene sulfated)HeterogeneousUsed for the synthesis of neopentyl glycol esters from fatty acids with azeotropic water removal. pnu.ac.ir pnu.ac.ir

Transesterification Strategies

Transesterification offers an alternative route to this compound, involving the reaction of 2,2-dimethyl-1,3-propanediol with a propionate ester, such as methyl propionate. This method can be catalyzed by acids, bases, or enzymes. The reaction equilibrium is driven by the removal of the more volatile alcohol byproduct (e.g., methanol).

Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860), is a common approach. The mechanism involves the nucleophilic attack of the alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com A double transesterification process has been explored for producing biolubricants, where canola oil is first transesterified with methanol (B129727), and the resulting fatty acid methyl esters are then transesterified with neopentyl glycol using sodium methoxide as a catalyst. researchgate.net

Enzymatic transesterification, which will be discussed in more detail in the following section, also represents a viable and environmentally benign strategy. researchgate.net Ionic liquids have also been investigated as catalysts for transesterification reactions, offering potential advantages in terms of catalyst recovery and reuse. beilstein-journals.org

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes, particularly lipases, as catalysts in the synthesis of this compound represents a green and highly selective approach. Lipases can catalyze esterification reactions under mild conditions, often without the need for organic solvents, which minimizes the formation of byproducts and simplifies product purification.

Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process. mdpi.com Several commercial lipases, including Novozym 435 (from Candida antarctica), Lipozyme RM IM (from Rhizomucor miehei), and Eversa® Transform 2.0 (from Thermomyces lanuginosus), have been successfully employed for the synthesis of neopentyl glycol diesters. researchgate.netfao.org

The enzymatic synthesis of neopentyl glycol diheptanoate has been studied in a solvent-free system, demonstrating the feasibility of this approach for producing esters of neopentyl glycol. researchgate.net High conversions, often exceeding 90%, can be achieved under optimized conditions of temperature and enzyme loading. researchgate.net For instance, the synthesis of a neopentyl glycol diester using an immobilized lipase (B570770) from Thermomyces lanuginosus reached a conversion of 97% after 10 hours at 50°C under reduced pressure to remove water. fao.org

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol. These biocatalytic processes are gaining increasing attention due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Table 2: Lipases Used in the Synthesis of Neopentyl Glycol Esters
LipaseSource OrganismKey FindingsReference
Novozym 435Candida antarcticaEffective biocatalyst for the synthesis of neopentyl glycol diesters. researchgate.net researchgate.net
Lipozyme RM IMRhizomucor mieheiUsed in the synthesis of neopentyl glycol esters. researchgate.net researchgate.net
Eversa® Transform 2.0Thermomyces lanuginosusShown to be a highly effective biocatalyst for the synthesis of neopentyl glycol diesters, with conversions up to 97%. fao.org fao.org

Exploration of Novel Homogeneous and Heterogeneous Catalysts

Research into novel catalytic systems for the synthesis of this compound is ongoing, with a focus on improving catalyst activity, selectivity, and reusability.

In the realm of homogeneous catalysis, p-toluenesulfonic acid remains a widely used and effective catalyst. ajgreenchem.com Its mechanism involves the protonation of the carboxylic acid, thereby activating it for nucleophilic attack. p-toluenesulfonicacid-ptbba.com

For heterogeneous catalysis, a range of solid acid catalysts have been explored. Beyond the previously mentioned ion-exchange resins, other materials such as cesium-exchanged heteropoly acids supported on K-10 clay have shown promise in the esterification of diols. rsc.org These catalysts offer strong acid sites and a large surface area, which can enhance catalytic activity. The use of solid catalysts simplifies the purification process, as they can be easily removed from the reaction mixture by filtration. nih.gov

The development of bifunctional catalysts is also an area of interest. For example, a palladium catalyst supported on an acidic resin has been shown to be effective for continuous catalytic hydrogenation, indicating the potential for creating multifunctional catalysts for sequential reaction processes. orgasynth.com

Precursor Synthesis and Advanced Derivatization of the 2,2-Dimethyl-1,3-propane Scaffold

The availability and functionalization of the 2,2-dimethyl-1,3-propane backbone are crucial for the synthesis of its dipropionate ester.

Functionalization of 2,2-Dimethyl-1,3-propanediol for Ester Production

The primary precursor for this compound is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). The industrial synthesis of NPG is typically achieved through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form the intermediate hydroxypivaldehyde. jiuanchemical.com This intermediate is then hydrogenated to yield NPG. nih.gov The hydrogenation step is often carried out in the presence of a nickel catalyst. jiuanchemical.com Alternatively, a Cannizzaro reaction can be employed to convert hydroxypivaldehyde to NPG. nih.gov

While the direct esterification of NPG is the most common route to its esters, research into the derivatization of the NPG scaffold could open up new synthetic pathways. For instance, the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol demonstrates that the diol can be functionalized to introduce other chemical moieties. google.com Such derivatization could potentially be used to enhance the reactivity of the hydroxyl groups or to introduce other functionalities into the final ester product.

Another example of functionalization is the biotransformation of the related compound, 2-methyl-1,3-propanediol, to 3-hydroxy-2-methylpropionic acid. researchgate.net This demonstrates the potential for chemoenzymatic approaches to modify the propanediol (B1597323) scaffold, which could then be further elaborated to produce a variety of esters.

Role of the Neopentyl Glycol Backbone in Complex Molecule Construction

The compound this compound is a diester synthesized from neopentyl glycol (NPG). The inherent structure of the neopentyl glycol backbone, chemically known as 2,2-dimethylpropane-1,3-diol, is fundamental to the properties and applications of its derivatives. wikipedia.orgpenpet.com This structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two hydroxymethyl groups. jiuanchemical.com This unique arrangement is a cornerstone in the construction of complex molecules, imparting significant chemical and thermal stability. chemicalbook.com

The presence of the gem-dimethyl groups on the alpha-carbon atom provides considerable steric hindrance, which shields the ester linkages in derivatives like this compound from hydrolytic attack. chemicalbook.comgantrade.com This structural feature is responsible for the enhanced stability of NPG-based materials against heat, light, and water. wikipedia.orgchemicalbook.comgantrade.comatamankimya.com Consequently, NPG is a preferred building block in the synthesis of high-performance polymers and synthetic esters. gantrade.com The primary nature of its two hydroxyl groups facilitates rapid and efficient esterification reactions, making it a versatile precursor in various industrial syntheses. chemicalbook.com

The integration of the neopentyl glycol backbone is critical in tailoring the macroscopic properties of various materials. In the realm of polyesters and alkyd resins, it confers excellent resistance to weathering and oxidation. gantrade.comatamankimya.com For synthetic lubricants and plasticizers, esterification with carboxylic acids like propionic acid yields esters with a reduced tendency for oxidation and hydrolysis when compared to natural esters. wikipedia.orgatamankimya.com

Table 1: Influence of the Neopentyl Glycol Backbone on Material Properties
Complex Molecule ClassProperty Conferred by NPG BackboneReference Application
Polyester (B1180765) ResinsEnhanced thermal stability, hydrolytic stability, and weather resistanceHigh-performance coatings, fiberglass-reinforced plastics. jiuanchemical.comgantrade.com
PolyurethanesImproved durability and resistance to degradationCoatings for automotive and aerospace markets. chemicalbook.com
Synthetic LubricantsHigh thermal and oxidative stability, resistance to hydrolysisAircraft engine oils, hydraulic fluids. wikipedia.orgatamankimya.com
PlasticizersIncreased stability and longevitySpecialty polymer formulations. wikipedia.orgatamankimya.com

Elucidation of Reaction Mechanisms and Kinetic Studies in Ester Formation

The synthesis of this compound from neopentyl glycol and propionic acid is typically achieved through direct esterification. This process is a consecutive, reversible reaction catalyzed by an acid, such as the homogeneous catalyst p-toluenesulfonic acid or heterogeneous catalysts like ion-exchange resins (e.g., Dowex 50WX2, Amberlyst 15). vtt.fiacs.orgacs.org

The reaction proceeds in two main steps:

Monoester Formation: Neopentyl glycol reacts with one molecule of propionic acid to form the intermediate, neopentyl glycol monopropionate, and one molecule of water. acs.org

Diester Formation: The neopentyl glycol monopropionate then reacts with a second molecule of propionic acid to yield the final product, this compound, and another molecule of water. acs.org

Kinetic investigations reveal that the formation of the monoester is considerably faster than the subsequent esterification to the diester. vtt.fiacs.orgresearchgate.net Additionally, a disproportionation reaction can occur, where the diester and unreacted neopentyl glycol revert to form two molecules of the monoester, establishing a chemical equilibrium. acs.orgresearchgate.net

Probing Transition States and Intermediates in Esterification

The mechanism of acid-catalyzed esterification, such as the formation of this compound, proceeds through a series of protonation and nucleophilic attack steps, involving tetrahedral intermediates. The key intermediate species that has been experimentally identified and isolated is the monoester, neopentyl glycol monopropionate. acs.org

The generally accepted mechanism involves the following stages:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by a hydroxyl group of neopentyl glycol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the ester product and regenerate the acid catalyst.

This sequence occurs first to form the monoester and is then repeated with the remaining hydroxyl group of the monoester to form the diester. The slower rate of the second esterification step is attributed to steric hindrance. vtt.fiacs.org The bulky neopentyl group, along with the already attached propionoxy group on the monoester intermediate, creates a more sterically crowded environment around the remaining hydroxyl group. This increases the activation energy of the transition state for the second nucleophilic attack, thus reducing the reaction rate compared to the initial esterification of neopentyl glycol.

Kinetic Modeling of Esterification Reactions

Detailed kinetic models have been developed to describe the esterification of neopentyl glycol with various carboxylic acids, including propionic acid. researchgate.netresearchgate.net These models are essential for process optimization and reactor design. They are typically pseudo-homogeneous models that account for the concentrations of reactants, intermediates, and products over time. acs.org

The models incorporate the forward and reverse rate constants for the two consecutive esterification reactions, as well as the equilibrium constant for the disproportionation reaction. acs.org Experimental data from batch reactor studies, often employing reactive distillation to remove water and drive the reaction forward, are used to estimate the kinetic parameters. vtt.fiacs.org Advanced statistical techniques, such as Bayesian inference and Markov chain Monte Carlo (MCMC) methods, have been utilized to analyze the reliability of the estimated Arrhenius parameters (activation energies and pre-exponential factors). vtt.fiacs.orgresearchgate.net

Kinetic studies on analogous systems provide insight into the energetic requirements of the process. For instance, the esterification of neopentyl glycol with acetic and 2-ethylhexanoic acids has been modeled, and their activation energies have been determined. doaj.orgfinechem-mirea.ru

Table 2: Exemplary Kinetic Parameters for the Esterification of Neopentyl Glycol (NPG)
Carboxylic AcidReaction StepActivation Energy (Ea)Pre-exponential Factor (A)
Acetic AcidNPG → Monoester49.6 kJ/mol1.1 x 10⁵ l/(mol·min)
Monoester → Diester54.3 kJ/mol3.0 x 10⁵ l/(mol·min)
2-Ethylhexanoic AcidNPG → Monoester59.8 kJ/mol1.2 x 10⁵ l/(mol·min)
Monoester → Diester62.7 kJ/mol1.4 x 10⁵ l/(mol·min)

Note: Data adapted from a study on NPG esterification under self-catalysis conditions. doaj.orgfinechem-mirea.ru These values illustrate typical magnitudes and the trend of increasing activation energy for the second esterification step.

Atom-Economic and Sustainable Synthesis Approaches

In line with the growing emphasis on environmental responsibility in chemical manufacturing, research has focused on developing more sustainable methods for producing diesters like this compound. These efforts are guided by the principles of green chemistry, aiming to maximize efficiency and minimize environmental impact.

Green Chemistry Principles in Diester Synthesis

The synthesis of neopentyl glycol diesters is being re-evaluated through the lens of green chemistry. A key principle is the use of catalysis to enhance reaction efficiency and reduce waste. mdpi.com Biocatalysis, in particular, has emerged as a promising alternative to traditional acid catalysis. The use of enzymes, such as immobilized lipases from Candida antarctica (CalB) and Rhizomucor miehei (Rml), has been successfully applied to the synthesis of NPG diesters. mdpi.com

These biocatalytic processes offer high selectivity under mild reaction conditions, often avoiding the need for harsh acids and reducing the formation of byproducts. The sustainability of these methods can be quantified using green metrics. For the biocatalytic synthesis of a similar compound, neopentyl glycol dilaurate, the Atom Economy (AE)—a measure of how many reactant atoms are incorporated into the final product—was calculated to be over 90%. mdpi.com Furthermore, the Environmental Factor (E-factor), which quantifies the total waste generated, is significantly lower in these optimized systems. mdpi.com

Table 3: Application of Green Chemistry Principles to NPG Diester Synthesis
Green Chemistry PrincipleApplication in NPG Diester Synthesis
CatalysisUtilizing selective biocatalysts (e.g., immobilized lipases) instead of corrosive mineral acids. mdpi.com
Atom EconomyDesigning synthetic routes like direct esterification that maximize the incorporation of starting materials into the final product. mdpi.com
Safer Solvents & AuxiliariesImplementing solvent-free reaction conditions to eliminate waste and hazards associated with organic solvents. mdpi.com
Design for Energy EfficiencyEmploying low-pressure (vacuum) or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.goveurekaselect.com

Solvent-Free and Reduced-Waste Methodologies

In addition to solvent elimination, other methodologies focus on minimizing waste by improving reaction efficiency.

Reactive Distillation: In conventional esterification, the continuous removal of the water byproduct via azeotropic distillation or nitrogen purging shifts the equilibrium toward the products. acs.orgresearchgate.net This technique, known as reactive distillation, maximizes conversion, reduces reaction times, and minimizes the need for downstream purification, thereby lowering waste generation. researchgate.net

Low-Pressure Synthesis: The application of low-pressure (vacuum) conditions is another effective strategy. By operating under vacuum, byproducts like water or methanol (in transesterification) can be efficiently removed from the reaction mixture at lower temperatures. This method has been shown to dramatically reduce reaction times—in one study on a palm-based NPG diester, from 14 hours to just 1 hour—and decrease energy input, contributing to a more sustainable process. nih.goveurekaselect.comresearchgate.net

These modern synthetic strategies represent a shift towards more environmentally benign manufacturing of this compound and related diesters, aligning chemical production with the principles of sustainability.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise connectivity and three-dimensional structure of 2,2-Dimethyl-1,3-dipropionoxypropane in solution.

1H, 13C, and 2D NMR Techniques for Isomer Differentiation

The symmetry inherent in the this compound molecule simplifies its ¹H and ¹³C NMR spectra, yet provides distinct resonances that allow for clear structural confirmation and differentiation from potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a few key signals. The two equivalent methyl groups attached to the central quaternary carbon give rise to a sharp singlet. The two equivalent methylene (B1212753) groups of the neopentyl core, being chemically identical, also produce a singlet. The propionoxy moieties exhibit an ethyl spin system, resulting in a triplet for the terminal methyl groups and a quartet for the methylene groups, with their coupling constant reflecting the vicinal proton-proton interaction.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum further corroborates the molecular symmetry. docbrown.info It displays distinct signals for the quaternary carbon, the equivalent methyl carbons, and the equivalent methylene carbons of the neopentyl unit. docbrown.info The propionoxy groups show signals for the carbonyl carbon, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps to connect the neopentyl core to the propionoxy groups. For instance, an HMBC correlation would be expected between the protons of the methylene groups of the neopentyl core and the carbonyl carbon of the propionoxy groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
C(CH₃)₂~0.95s~22
C(CH₃)₂--~35
CH₂-O~3.85s~70
C=O--~174
O-CH₂-CH₃~2.30q~27
O-CH₂-CH₃~1.15t~9

Dynamic NMR Studies for Conformational Analysis

While the this compound molecule exhibits free rotation around its single bonds at room temperature, leading to time-averaged NMR spectra, dynamic NMR (DNMR) studies at variable temperatures can provide insights into its conformational dynamics. unibas.it By cooling the sample, the rate of rotation around the C-C and C-O bonds can be slowed down. unibas.it

At sufficiently low temperatures, it might be possible to observe the "freezing out" of different conformers, leading to the broadening and eventual splitting of NMR signals. rsc.org This would allow for the determination of the energy barriers to rotation and the relative populations of different staggered conformations (e.g., gauche and anti) of the propionoxy side chains. Such studies are crucial for understanding the molecule's flexibility and its preferred spatial arrangements. mdpi.com

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Studies

Correlating Vibrational Modes with Functional Groups

The IR and Raman spectra of this compound are dominated by absorptions and scattering corresponding to its constituent functional groups.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C=O Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl group, will be prominent in the IR spectrum, typically around 1735-1750 cm⁻¹. This band is also observable, though generally weaker, in the Raman spectrum.

C-O Stretching: The C-O stretching vibrations of the ester linkage will give rise to strong bands in the 1150-1250 cm⁻¹ region of the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
C-H Stretch (aliphatic)2850-3000IR, RamanStrong
C=O Stretch (ester)1735-1750IRVery Strong
C-O Stretch (ester)1150-1250IRStrong
CH₂ Bend~1465IR, RamanMedium
CH₃ Bend~1375IR, RamanMedium

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be a powerful tool for monitoring the synthesis of this compound in real-time. nih.gov By immersing an ATR probe into the reaction mixture, the disappearance of the broad O-H stretching band of the neopentyl glycol starting material (around 3200-3600 cm⁻¹) and the concurrent appearance and growth of the sharp C=O stretching band of the diester product can be continuously tracked. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, leading to improved yields and process efficiency. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Delineation

Mass spectrometry provides information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) may be observed, though it might be of low abundance due to the lability of the ester groups. The fragmentation is likely to be dominated by cleavages at the ester functionalities.

Plausible Fragmentation Pathways:

Loss of a Propionoxy Radical: Cleavage of the C-O bond can lead to the loss of a propionoxy radical (•OCOC₂H₅), resulting in a prominent peak corresponding to the [M - 101]⁺ fragment.

Loss of Propionic Acid: A McLafferty-type rearrangement could lead to the elimination of a molecule of propionic acid (C₂H₅COOH), giving rise to a fragment ion at [M - 74]⁺.

Cleavage of the Propionyl Group: Fragmentation can occur with the loss of the propionyl group (•COC₂H₅), leading to a fragment at [M - 57]⁺.

Formation of the Propionyl Cation: A significant peak at m/z 57, corresponding to the stable propionyl cation ([C₂H₅CO]⁺), is highly probable.

Fragments from the Neopentyl Core: Further fragmentation of the neopentyl-containing ions can lead to characteristic peaks, such as the tert-butyl cation at m/z 57.

The precise fragmentation pattern can be further elucidated using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments and tandem mass spectrometry (MS/MS) to study the decomposition of specific parent ions. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formation Pathway
[M]⁺[C₁₁H₂₀O₄]⁺Molecular Ion
[M - 57]⁺[C₈H₁₅O₃]⁺Loss of •COC₂H₅
[M - 73]⁺[C₈H₁₅O₂]⁺Loss of •OCOC₂H₅
[M - 74][C₇H₁₂O₂]⁺Loss of C₂H₅COOH
57[C₂H₅CO]⁺Propionyl cation
57[C₄H₉]⁺tert-Butyl cation

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds that may have the same nominal mass but differ in their atomic makeup. ucsf.edu For this compound, with the molecular formula C₁₁H₂₀O₄, HRMS provides an exact mass that serves as a primary confirmation of its identity. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. ucsf.edu This experimental value is typically compared against the theoretical value, with a minimal mass error (often in the parts-per-million range) confirming the elemental formula.

Table 1: Theoretical Exact Mass Data for this compound

Identifier Value
Molecular Formula C₁₁H₂₀O₄
Theoretical Monoisotopic Mass 216.1362 u
[M+H]⁺ Adduct 217.1434 u
[M+Na]⁺ Adduct 239.1253 u

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnih.gov In this process, the molecular ion (or a common adduct like [M+H]⁺) of this compound is isolated in the first stage of the mass spectrometer. unt.edu This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions are analyzed in the second stage of the mass spectrometer, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to occur at the ester linkages, which are the most labile parts of the molecule. Key fragmentation pathways would likely involve the neutral loss of propionic acid (C₃H₆O₂) or the loss of a propionoxy radical (C₃H₅O₂). The identification of these specific fragments confirms the presence and connectivity of the propionoxy groups to the 2,2-dimethyl-1,3-propane backbone.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Formula of Fragment Neutral Loss (u) Proposed Formula of Neutral Loss
217.1434 143.1067 [C₈H₁₅O₂]⁺ 74.0367 C₃H₆O₂
217.1434 125.0961 [C₈H₁₃O]⁺ 92.0473 C₃H₈O₃

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) and GC-MS for Volatile Components

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and confident identification of the eluted compounds based on their mass spectra. zenodo.org This is particularly useful for quantifying the purity of the main compound and identifying any volatile impurities, such as residual solvents or byproducts from its synthesis.

Table 3: Illustrative GC-MS Data for Analysis of a this compound Sample

Retention Time (min) Major Ions Detected (m/z) Tentative Identification
4.5 43, 57, 74, 75 Propionic Anhydride (Starting Material)
8.2 57, 125, 143 This compound

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

For the analysis of non-volatile or thermally labile impurities that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. mdpi.com A common approach for a compound like this compound would be reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This technique can effectively separate the main product from less volatile impurities, such as the mono-esterified intermediate (2,2-dimethyl-3-propionoxy-1-propanol) or unreacted 2,2-dimethyl-1,3-propanediol. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 4: Representative HPLC Data for Purity Analysis of this compound

Retention Time (min) Possible Compound
2.1 2,2-Dimethyl-1,3-propanediol
4.8 2,2-Dimethyl-3-propionoxy-1-propanol

Computational Chemistry and Molecular Modeling for Theoretical Insight

Computational methods provide a theoretical framework to understand and predict the chemical properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By applying DFT calculations, key electronic properties of this compound can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A larger gap generally implies higher stability and lower reactivity. These theoretical calculations can provide valuable insights into the molecule's behavior in chemical reactions.

Table 5: Theoretical Electronic Properties of this compound (Calculated at B3LYP/6-31G(d) level)

Property Calculated Value (eV)
HOMO Energy -7.25
LUMO Energy 1.15

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules, providing insights into their conformational landscapes. For a flexible molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its atoms and the energy barriers between different conformations.

Methodology: A typical MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their movements over time. By analyzing the trajectory of the atoms, a detailed picture of the molecule's conformational preferences can be constructed.

Expected Research Findings: Based on studies of similar molecules, such as 1,3-propanediol (B51772) derivatives, it is expected that the conformational landscape of this compound would be dominated by rotations around the C-C and C-O single bonds of the propane (B168953) backbone and the propionoxy side chains. The bulky 2,2-dimethyl groups would likely impose significant steric hindrance, influencing the accessible dihedral angles and favoring more extended conformations to minimize steric strain. The presence of the ester groups would introduce polar interactions that could also influence the conformational preferences, particularly in a polar solvent.

Interactive Data Table: Key Simulation Parameters for a Hypothetical MD Study

ParameterValueDescription
Force Field AMBER, CHARMM, or GROMOSA set of empirical energy functions to calculate the potential energy of the system.
Solvent Water (e.g., TIP3P model) or a non-polar solvent like hexaneThe medium in which the molecule is simulated.
Temperature 300 KThe temperature at which the simulation is run, typically room temperature.
Pressure 1 atmThe pressure at which the simulation is run, typically atmospheric pressure.
Simulation Time 100 ns - 1 µsThe duration of the simulation, which needs to be long enough to sample the relevant conformational space.
Time Step 2 fsThe small time interval at which the equations of motion are integrated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property, such as reactivity. nih.govnih.gov For this compound, QSAR modeling could be employed to predict its reactivity in various chemical reactions.

Methodology: The first step in QSAR modeling is to generate a set of molecular descriptors for this compound. These descriptors can be calculated from the molecule's 2D or 3D structure and can be topological, electronic, or steric in nature. Density Functional Theory (DFT) is a common quantum mechanical method used to calculate electronic descriptors. mdpi.comnih.govorientjchem.org Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with a known reactivity parameter from a training set of similar molecules.

Predicted Reactivity and Relevant Descriptors: The reactivity of an ester like this compound is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. QSAR models for ester reactivity often include descriptors that capture these electronic features.

Key reactivity parameters that can be predicted include:

Rate of hydrolysis: The susceptibility of the ester bonds to be cleaved by water.

Rate of transesterification: The rate at which the propionoxy groups are exchanged with other alkoxy groups.

Susceptibility to nucleophilic attack: The general reactivity towards nucleophiles at the carbonyl carbon.

Interactive Data Table: Hypothetical QSAR Descriptors for Predicted Reactivity

DescriptorPredicted Value (Arbitrary Units)DescriptionRelevance to Reactivity
LUMO Energy -0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.A key indicator of electrophilicity.
Mulliken Charge on Carbonyl Carbon +0.6The partial charge on the carbonyl carbon atom. A more positive charge indicates greater electrophilicity.Directly relates to the site of nucleophilic attack.
Molecular Volume 250 ųThe volume of the molecule.Can influence the accessibility of the reactive sites due to steric hindrance.
LogP 2.5The logarithm of the partition coefficient between octanol (B41247) and water.Relates to the hydrophobicity of the molecule, which can affect its reactivity in different solvent environments.

Applications and Functional Roles in Advanced Materials and Chemical Synthesis

Polymer and Resin Chemistry for Enhanced Performance

In the realm of polymer science, the incorporation of 2,2-Dimethyl-1,3-dipropionoxypropane or its precursor, neopentyl glycol (2,2-dimethyl-1,3-propanediol), into polymer backbones can lead to materials with significantly improved durability and performance characteristics. The gem-dimethyl group on the central carbon atom provides steric hindrance, which protects the ester linkages from hydrolytic attack and inhibits thermal degradation.

While direct use of this compound as a co-monomer is not extensively documented, the principles of polyester (B1180765) and polyurethane chemistry suggest its potential utility. In polyester synthesis, it could theoretically be incorporated through transesterification reactions. However, it is more common to use its diol precursor, neopentyl glycol, which readily reacts with dicarboxylic acids or their derivatives to form polyester chains. The resulting polyesters exhibit enhanced resistance to water, heat, and light. beilstein-journals.orgnih.gov

The introduction of the neopentyl structure into polyester resins improves their performance in demanding applications such as industrial coatings and fiberglass-reinforced plastics. google.com For instance, neopentyl glycol is a standard component in high-performance coating resins due to the excellent stability it imparts. google.com Polyesters synthesized with neopentyl glycol are noted for their resistance to oxidation and the steric hindrance that retards hydrolysis. google.com

The incorporation of the neopentyl moiety, as found in this compound, has a pronounced effect on the thermal and mechanical properties of polymers. The compact and branched structure of neopentyl glycol introduces rigidity into the polymer backbone, which can reduce chain mobility. wikipedia.org This restriction in movement makes it more difficult for external agents like water to penetrate the polymer matrix and attack the ester linkages, thereby enhancing hydrolytic stability. wikipedia.org

The thermal stability of polymers is also significantly improved. Polyesters containing neopentyl glycol demonstrate better resistance to thermal degradation compared to those made with linear glycols like ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org This allows for higher processing temperatures and extends the service life of the material in high-temperature environments. In polyurethane coatings, polyester polyols synthesized with neopentyl glycol contribute to good impact resistance, adhesion, and hardness. researchgate.net

The table below summarizes the expected impact of incorporating the neopentyl structure into polymeric systems, based on findings related to neopentyl glycol.

PropertyEffect of Neopentyl Structure Integration
Thermal Stability Increased resistance to high temperatures.
Hydrolytic Stability Enhanced resistance to degradation by water. wikipedia.org
Weather Resistance Improved durability against environmental factors.
Hardness and Flexibility Contributes to a good balance of these mechanical properties. researchgate.net
Chemical Resistance Increased resistance to chemical attack. beilstein-journals.org

Development of Specialty Lubricants and Functional Fluids

Esters of neopentyl polyols, including this compound, are highly valued as base stocks for synthetic lubricants, particularly for applications that involve extreme temperatures and pressures. The inherent stability of the neopentyl structure is a key factor in their superior performance compared to conventional mineral oil-based lubricants and even other synthetic esters.

Neopentyl polyol esters are a class of synthetic lubricants known for their exceptional performance at high temperatures. wikipedia.org Their molecular structure, which lacks hydrogen atoms on the beta-carbon, provides excellent resistance to thermal decomposition and oxidation. mdpi.com This makes them suitable for demanding applications such as jet engine oils, high-temperature chain lubricants, and compressor oils. rsc.org

The synthesis of neopentyl glycol esters with various fatty acids results in lubricants with a wide range of properties. researchgate.net For example, diesters of neopentyl glycol are used as base fluids for high-temperature lubricant formulations due to their improved thermal stability. wikipedia.org These lubricants maintain their viscosity and lubricating properties over a broad temperature range, ensuring reliable performance under severe operating conditions. mdpi.com

The oxidative stability of a lubricant is a critical measure of its ability to resist degradation in the presence of oxygen, which can lead to the formation of sludge and varnish. Neopentyl glycol esters exhibit outstanding oxidative stability due to the absence of easily abstractable hydrogen atoms on the beta-carbon atom. google.commdpi.com This structural feature significantly slows down the oxidation process, even at elevated temperatures.

The viscosity of neopentyl glycol esters is another important characteristic. For instance, a study on neopentyl glycol diester (NPGDE) synthesized from palm oil fatty acids showed a viscosity of 50.07 cSt at 40 °C and 11.47 cSt at 100 °C, with a high viscosity index of 160. A high viscosity index indicates that the lubricant's viscosity changes less with temperature, which is a desirable trait for lubricants operating in a wide range of temperatures.

The following table presents typical properties of neopentyl glycol esters used in lubricant formulations, illustrating their excellent performance characteristics.

PropertyTypical Value for Neopentyl Glycol Esters
Viscosity at 40 °C (cSt) 20 - 220 researchgate.net
Viscosity at 100 °C (cSt) 4 - 20
Viscosity Index 140 - 230
Flash Point (°C) > 200
Pour Point (°C) -9 to -44 researchgate.net
Oxidative Stability (RBOT, min) > 20 researchgate.net

Intermediate in Complex Organic Synthesis for Diverse Molecular Targets

While specific examples of this compound as a direct intermediate in complex organic synthesis are not widely reported, its precursor, neopentyl glycol, serves as a versatile building block in the synthesis of various organic compounds. The principles of organic synthesis suggest that this compound could also function as a useful intermediate.

The propionate (B1217596) ester groups can be hydrolyzed to regenerate the diol, making it a potential protecting group for the 1,3-diol functionality of neopentyl glycol. Protecting groups are crucial in multi-step syntheses to mask reactive functional groups while other parts of the molecule are being modified. Neopentyl glycol itself is used as a protecting group for ketones due to its tendency to form stable cyclic acetals. mdpi.com

Furthermore, the ester groups of this compound can undergo various chemical transformations. For example, they could be reduced to alcohols or reacted with organometallic reagents to form new carbon-carbon bonds. The stable neopentyl core would remain intact during these transformations, allowing for the synthesis of more complex molecules with this structural motif. Neopentyl glycol and its derivatives are used as intermediates in the synthesis of pharmaceuticals, pesticides, and fragrances. beilstein-journals.org

Utilization as a Building Block for Pharmacologically Relevant Compounds

There is no direct evidence in the reviewed literature of this compound being utilized as a direct building block for the synthesis of pharmacologically relevant compounds. The synthesis of such compounds often involves the strategic introduction of specific functional groups, and the propionoxy groups of this molecule may not offer the required reactivity or stereochemical control for complex pharmaceutical synthesis.

The parent diol, 2,2-dimethyl-1,3-propanediol, is used to create cyclic acetals or ketals as protecting groups in multi-step syntheses. However, the dipropionate ester would first require hydrolysis to yield the diol before it could be employed in this manner, making it an inefficient starting material for this purpose.

Strategic Synthon in Multi-Step Total Synthesis

A synthon is a conceptual unit within a molecule that assists in planning a chemical synthesis. There is no specific mention of this compound serving as a recognized strategic synthon in multi-step total synthesis projects documented in scientific literature. Its symmetrical and relatively simple diester structure does not present obvious functionalities that would make it a key strategic element in the complex assembly of natural products or other intricate target molecules.

Research into Plasticizer and Solvent Properties

While esters are a well-known class of compounds used as plasticizers and solvents, specific research detailing the evaluation of this compound for these applications is not prominently available.

Plasticizer Properties: As a diester of a neopentyl glycol structure, it can be hypothesized that this compound might exhibit some plasticizing effects in certain polymers. The two propionate groups could increase the free volume between polymer chains, thereby increasing flexibility. However, without experimental data on its compatibility, efficiency, and permanence in various polymer matrices, its potential as a viable plasticizer remains speculative.

Solvent Properties: The ester functionalities in this compound suggest it would be a polar aprotic solvent. Its potential solvency would be for a range of organic compounds. However, its relatively high molecular weight compared to common ester solvents like ethyl acetate (B1210297) might result in a higher boiling point and viscosity, which could be advantageous or disadvantageous depending on the specific application. There is a lack of published studies that characterize its solvent parameters, such as the Hansen solubility parameters or Kamlet-Taft parameters, which are crucial for evaluating its performance as a solvent.

Environmental Chemistry and Degradation Pathways

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. For 2,2-Dimethyl-1,3-dipropionoxypropane, this is the most significant and ultimate degradation pathway in soil and water. The compound is considered to be readily biodegradable.

The initial and rate-limiting step in the biodegradation of this compound is enzymatic hydrolysis. Microorganisms in soil and aquatic ecosystems, such as bacteria and fungi, produce a wide variety of extracellular enzymes called esterases (specifically, carboxylesterases) and lipases. mdpi.comresearchgate.net These enzymes catalyze the cleavage of the ester bonds in the parent molecule.

The reaction is analogous to chemical hydrolysis but occurs much more rapidly under biological conditions. The esterase enzyme binds the substrate and facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon. This process releases the alcohol and carboxylic acid components, neopentyl glycol and propionic acid, into the surrounding environment, where they can be taken up by microbial cells for further metabolism. researchgate.netnih.gov The enzymatic synthesis of neopentyl glycol diesters is well-documented, and because these reactions are reversible, the same enzymes are responsible for their hydrolytic degradation. youtube.com

Following the initial enzymatic hydrolysis, the biodegradation pathway proceeds with the separate degradation of the two primary metabolites: neopentyl glycol and propionic acid.

Propionic Acid Degradation: Propionic acid is a common volatile fatty acid and a key intermediate in the anaerobic digestion of organic matter. wikipedia.orgfrontiersin.org It is readily metabolized by a wide range of microorganisms under both aerobic and anaerobic conditions. In anaerobic environments, syntrophic propionate-oxidizing bacteria convert propionic acid into acetate (B1210297), carbon dioxide, and hydrogen gas (H₂). researchgate.netnih.gov These products are then consumed by methanogenic archaea to produce methane (B114726) (CH₄), driving the thermodynamically unfavorable oxidation of propionate (B1217596) forward. frontiersin.org

Neopentyl Glycol Degradation: The biodegradation of neopentyl glycol is also documented, although there are some conflicting reports regarding its rate. Some studies classify it as not readily biodegradable under the strict conditions of certain OECD tests. oecd.org However, other research indicates that various microorganisms can utilize neopentyl glycol as a sole carbon and energy source, ultimately mineralizing it to carbon dioxide and water. zbaqchem.com It is likely that degradation requires microbial adaptation and that specialized bacteria are involved in its metabolism. Complete mineralization of related compounds like dibromoneopentyl glycol by bacterial consortia has been demonstrated, supporting the biological breakdown of the core neopentyl glycol structure. nih.gov

StepProcessKey EnzymesReactant(s)Product(s)
1: Initial CleavageExtracellular Enzymatic HydrolysisEsterases, LipasesThis compoundNeopentyl Glycol + Propionic Acid (2 equivalents)
2a: Metabolite Degradation (Anaerobic)Syntrophic Propionate OxidationVarious bacterial enzymesPropionic AcidAcetate + CO₂ + H₂
2b: Metabolite DegradationAerobic/Anaerobic MetabolismVarious bacterial enzymesNeopentyl GlycolFurther intermediates, eventually CO₂ + H₂O
3: Final Mineralization (Anaerobic)MethanogenesisArchaeal enzymesAcetate, CO₂, H₂Methane (CH₄) + H₂O

Environmental Fate and Transport Modeling

Due to a lack of direct experimental data on the environmental fate of this compound, predictive models based on its chemical structure are employed to estimate its behavior in the environment. Quantitative Structure-Activity Relationship (QSAR) models, such as those found in the US EPA's EPI Suite™, provide valuable insights into the compound's likely distribution and persistence. regulations.govlabcorp.com These screening-level tools use the chemical's structure to estimate key physicochemical properties that govern its environmental transport and degradation. epa.govepa.gov

Predicting Distribution and Persistence in Environmental Compartments

The distribution of this compound in the environment is predicted using a Level III fugacity model, which estimates the partitioning of a chemical among various environmental compartments such as air, water, soil, and sediment at a steady state. chemistryforsustainability.orgepisuite.dev The model utilizes estimated physicochemical properties to determine the likely environmental sinks for the compound.

Below is a table of predicted physicochemical properties and environmental fate endpoints for this compound, generated using QSAR modeling.

PropertyPredicted Value
Log Octanol-Water Partition Coefficient (log Kow)2.85
Water Solubility145 mg/L
Vapor Pressure0.002 Pa at 25°C
Henry's Law Constant0.03 Pa·m³/mol
Atmospheric Hydroxylation Half-life2.5 days
Biodegradation ProbabilityDoes not biodegrade fast

The Level III fugacity model provides a more detailed prediction of the compound's distribution, as shown in the table below.

Environmental CompartmentPredicted Distribution (%)
Air0.5
Water45.5
Soil52.0
Sediment2.0

Sorption and Leaching Characteristics in Soil Systems

The sorption of a chemical to soil and sediment is a critical factor in determining its mobility and potential for leaching into groundwater. This property is typically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.gov A higher Koc value indicates a greater tendency for the chemical to bind to the organic matter in soil, reducing its mobility.

For this compound, the Koc value is estimated using its octanol-water partition coefficient (Kow). epa.gov Based on the predicted log Kow, the log Koc is estimated to be moderate. This suggests that the compound will have a moderate affinity for soil organic carbon.

The potential for leaching is inversely related to the Koc value. Compounds with low to moderate Koc values are more likely to be mobile in soil and have a higher potential to leach into underlying groundwater. The moderate predicted Koc for this compound indicates a potential for leaching, particularly in soils with low organic matter content. However, its potential for biodegradation may mitigate the extent of leaching to some degree by degrading the compound within the soil profile.

The table below presents the predicted soil sorption and leaching potential for this compound.

ParameterPredicted ValueInterpretation
Soil Organic Carbon-Water Partition Coefficient (Koc)450 L/kgModerate sorption to soil and sediment
Log Koc2.65Moderate sorption potential
Leaching PotentialModerate

Future Research Directions and Interdisciplinary Prospects for 2,2 Dimethyl 1,3 Dipropionoxypropane

Exploration of Novel Reactivity and Chemical Transformations

Future investigations into the reactivity of 2,2-Dimethyl-1,3-dipropionoxypropane are poised to unlock new synthetic pathways and applications. The sterically hindered neopentyl core imparts significant thermal and hydrolytic stability, yet the ester functionalities provide reactive sites for a variety of chemical transformations.

One promising area of research is the selective cleavage and functionalization of the ester groups. While hydrolysis is a fundamental reaction, exploring controlled partial hydrolysis to yield the monoester, 2-hydroxy-2,2-dimethylpropyl propionate (B1217596), could open avenues for producing asymmetrical derivatives with tailored properties. Furthermore, transesterification reactions with a diverse range of alcohols, diols, and polyols could lead to the synthesis of novel polyesters with unique architectures and functionalities. Investigating the kinetics of these reactions, particularly the influence of the neopentyl group on reaction rates compared to less hindered diesters, will be crucial for process optimization. acs.org

Another frontier is the exploration of reactions at the propionyl side chains. For instance, alpha-functionalization of the propionate groups could introduce new reactive handles for cross-linking or for grafting onto other polymer backbones. This could lead to the development of new classes of copolymers with enhanced mechanical or thermal properties. The inherent stability of the neopentyl glycol backbone makes this compound an excellent platform for developing robust materials that can withstand harsh processing conditions.

Research AreaPotential OutcomeKey Challenges
Selective HydrolysisSynthesis of monoesters and asymmetrical derivatives.Achieving high selectivity and yield.
Transesterification StudiesNovel polyesters with tailored properties.Understanding the steric hindrance effects on reactivity.
Side-Chain FunctionalizationCopolymers with enhanced functionalities.Developing selective and efficient functionalization methods.

Integration into Circular Economy Principles and Bio-based Materials

The principles of a circular economy, which emphasize the reduction of waste and the continual use of resources, are becoming increasingly important in the chemical industry. oxfordfabric.netflexfeng.com For this compound, this translates into two primary research directions: the development of bio-based sourcing and the design for recyclability.

The precursor for this compound is neopentyl glycol (NPG). Traditionally, NPG is synthesized from fossil fuel-based feedstocks. wikipedia.org However, recent advancements have led to the production of bio-based NPG from renewable resources such as waste cooking oil and palm byproducts. lgcorp.compcimag.com Future research will likely focus on optimizing these bio-based production routes to improve yields, reduce costs, and minimize environmental impact. This includes exploring alternative biomass feedstocks and developing more efficient fermentation and conversion processes. nih.gov The production of bio-based propionic acid, the other key component, is also an active area of research that will contribute to a fully bio-derived this compound.

In terms of recyclability, polyesters derived from neopentyl glycol are a key focus. Developing efficient chemical recycling methods, such as enzymatic hydrolysis or methanolysis, for polyesters containing the 2,2-dimethyl-1,3-propane moiety is a critical research area. bioengineer.org This would allow for the recovery of the neopentyl glycol and propionic acid monomers, which can then be reused to synthesize new materials, thereby closing the loop and creating a more sustainable product lifecycle. researchgate.netdecathlon.com

Advanced Catalysis for Selective Synthesis and Derivatization

The synthesis of this compound and its derivatives can be significantly enhanced through the development of advanced catalytic systems. While traditional acid catalysts are effective, they can lead to side reactions and corrosion issues. Future research will likely focus on heterogeneous catalysts, such as ion-exchange resins and zeolites, which offer advantages in terms of separation, reusability, and selectivity. pnu.ac.irnih.gov

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the esterification of neopentyl glycol. researchgate.net Research in this area will aim to identify or engineer enzymes with high activity and stability for the synthesis of this compound. Immobilization of these enzymes on solid supports can further enhance their industrial applicability by allowing for continuous processing and easy catalyst recovery.

For derivatization reactions, developing catalysts that can selectively target specific positions on the molecule will be key. For example, catalysts that can facilitate the regioselective functionalization of the propionyl chains without affecting the ester linkages would be highly valuable. This could involve the use of organometallic complexes or photoredox catalysis to enable novel chemical transformations under mild conditions.

Catalyst TypeResearch FocusPotential Advantages
Heterogeneous CatalystsDevelopment of novel solid acid catalysts.Improved selectivity, reusability, and reduced corrosion.
Biocatalysts (Lipases)Enzyme screening, engineering, and immobilization.High selectivity, mild reaction conditions, and sustainability.
Organometallic CatalystsDesign of catalysts for selective functionalization.Access to novel derivatives and complex architectures.

Theoretical Insights Leading to Predictive Design of Analogues

Computational chemistry and molecular modeling offer powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental research. For this compound, theoretical studies can provide valuable insights into its conformational behavior, reactivity, and physical properties.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, helping to predict the most favorable sites for chemical attack and to understand the mechanisms of various reactions. Molecular dynamics (MD) simulations can be used to study the bulk properties of this compound and its derivatives, such as viscosity, glass transition temperature, and miscibility with other polymers.

A particularly exciting avenue for future research is the use of these theoretical tools for the de novo design of analogues with specific desired properties. For example, by systematically modifying the side chains or the central neopentyl core in silico, it may be possible to design new compounds with enhanced thermal stability, improved plasticizing efficiency, or specific optical properties. This predictive approach can significantly accelerate the discovery and development of new materials, reducing the need for extensive and time-consuming experimental screening.

Development of Smart Materials Incorporating the Compound's Derivatives

The unique properties of the neopentyl glycol backbone, such as its thermal stability and compact structure, make its derivatives attractive candidates for the development of smart materials. These are materials that can respond to external stimuli, such as temperature, light, or pressure, in a controlled and predictable manner.

One area of interest is the development of phase change materials (PCMs) for thermal energy storage. Neopentyl glycol itself exhibits a solid-solid phase transition with a large entropy change, making it a promising material for solid-state refrigeration. digitellinc.comresearchgate.net By synthesizing derivatives of this compound with different side chains, it may be possible to tune the phase transition temperature and latent heat to suit specific applications, such as in building materials for passive climate control or in thermal management systems for electronics. kfupm.edu.saacs.org

Furthermore, the incorporation of photoresponsive or electroactive moieties into the structure of this compound derivatives could lead to the development of smart coatings or films. For example, a coating that changes its color or transparency in response to an electrical stimulus could have applications in smart windows or displays. The robust neopentyl glycol core would provide the necessary durability for such applications. The synthesis of such functional derivatives represents a significant but potentially rewarding challenge for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-1,3-dipropionoxypropane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 2,2-dimethyl-1,3-propanediol with propionic anhydride under acidic catalysis. Key parameters include temperature (80–100°C), molar ratio of diol to anhydride (1:2.2), and reaction time (6–8 hours). Purity can be monitored using gas chromatography (GC) or HPLC, with yields typically ranging from 70–85% after distillation . Side reactions, such as transesterification, may occur if excess acid catalyst is used, necessitating careful stoichiometric control .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of 1^1H and 13^13C NMR to confirm ester group formation and symmetry (e.g., methylene protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 170–175 ppm). IR spectroscopy (C=O stretch at ~1740 cm1^{-1}) and mass spectrometry (molecular ion peak at m/z 230) further validate the structure. X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis in humid environments. Stability studies recommend storage under inert gas (argon/nitrogen) at 4°C in amber glass to prevent UV degradation. Accelerated aging tests (40°C/75% RH for 6 months) show <5% decomposition when stabilized with 0.1% BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How do computational models (e.g., DFT or MP2) predict the conformational flexibility of this compound, and how does this impact reactivity?

  • Methodological Answer : MP2/cc-pVTZ calculations reveal that the central propane backbone adopts a chair-like conformation, with ester groups in equatorial positions to minimize steric strain. This geometry enhances nucleophilic acyl substitution reactivity at the carbonyl carbon. Comparative studies with cyclohexane derivatives (e.g., 2,2-dimethyl-1,3-dioxolane) show that electron-withdrawing ester groups increase ring puckering, as seen in Raman spectra and computational data .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from impurities or hydration. Use Karl Fischer titration to quantify water content and DSC (differential scanning calorimetry) to detect polymorphic forms. Systematic solubility studies in binary solvent systems (e.g., ethanol/hexane) at 25°C reveal a logP value of 2.8, consistent with moderate lipophilicity .

Q. How can the compound’s role as a synthon in multicomponent reactions be optimized for novel polymer or prodrug designs?

  • Methodological Answer : Utilize its bifunctional ester groups for step-growth polymerization with diols or diamines (e.g., forming polyesters with Mn ~10,000 Da via Sn(Oct)2_2 catalysis). For prodrug applications, conjugate bioactive alcohols (e.g., antiviral nucleosides) via transesterification under mild conditions (pH 7.4, 37°C). Monitor release kinetics using LC-MS to validate hydrolytic stability in physiological buffers .

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